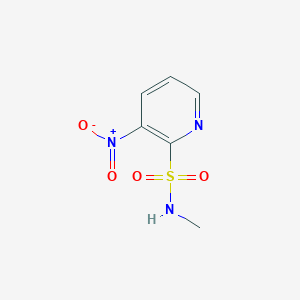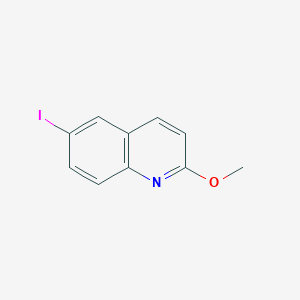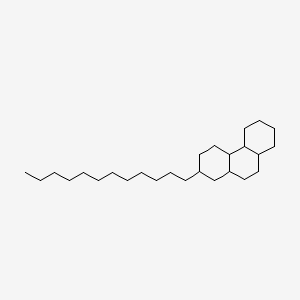
2-n-Dodecylperhydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Dodecylperhydrophenanthrene is a complex organic compound with the molecular formula C26H48 It is a derivative of phenanthrene, characterized by the addition of a dodecyl group and full hydrogenation of the phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Dodecylperhydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives followed by the introduction of a dodecyl group. The hydrogenation process requires specific catalysts such as palladium or platinum under high-pressure hydrogen gas. The dodecyl group can be introduced through Friedel-Crafts alkylation using dodecyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-n-Dodecylperhydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene core, especially at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Aluminum chloride, dodecyl chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Alkylated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-n-Dodecylperhydrophenanthrene has diverse applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.
Biology: Investigated for its potential biological activities and interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-n-Dodecylperhydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can integrate into cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound, known for its aromatic properties and use in the synthesis of dyes, plastics, and pharmaceuticals.
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but different reactivity and applications.
Naphthalene: A simpler aromatic compound with two fused benzene rings, used in mothballs and as a precursor in chemical synthesis.
Uniqueness: 2-n-Dodecylperhydrophenanthrene stands out due to its fully hydrogenated phenanthrene core and the presence of a long dodecyl chain. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
55334-22-0 |
|---|---|
Molekularformel |
C26H48 |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
2-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h22-26H,2-21H2,1H3 |
InChI-Schlüssel |
YIZZECQVSWASEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1CCC2C(C1)CCC3C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


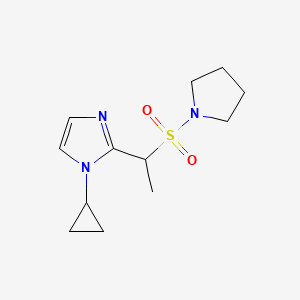
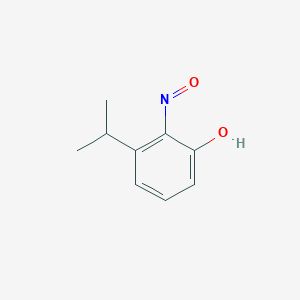
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
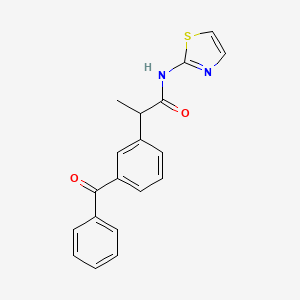

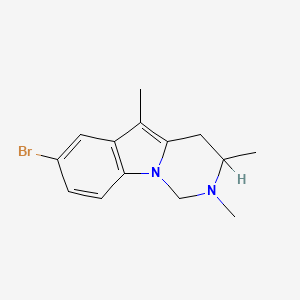
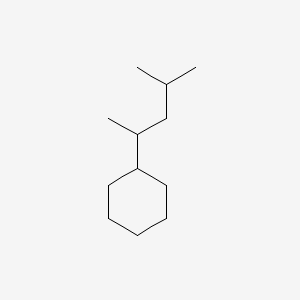
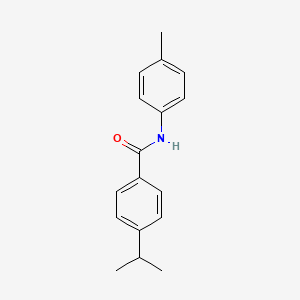

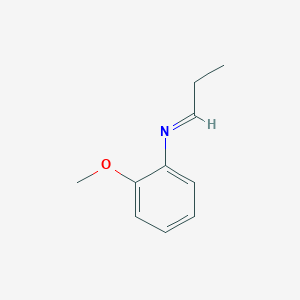
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
